Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]-
Description
Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-[(1-oxo-2-propenyl)oxy]- (CAS 26570-48-9), commonly referred to as polyethylene glycol diacrylate (PEGDA), is a bifunctional acrylate-terminated polyethylene glycol (PEG) derivative. Its structure consists of a PEG backbone with acrylate groups at both termini, enabling crosslinking via UV or radical polymerization. This compound is widely used in biomedical applications, hydrogels, coatings, and photoresists due to its tunable hydrophilicity, biocompatibility, and reactivity . Key physical properties include a density of 1.12 g/mL, water solubility, and a flashpoint of 347°F (175°C) .
Properties
Molecular Formula |
C5H10O4 |
|---|---|
Molecular Weight |
134.13 g/mol |
IUPAC Name |
ethane-1,2-diol;prop-2-enoic acid |
InChI |
InChI=1S/C3H4O2.C2H6O2/c1-2-3(4)5;3-1-2-4/h2H,1H2,(H,4,5);3-4H,1-2H2 |
InChI Key |
FCDZZFLRLVQGEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)O.C(CO)O |
Related CAS |
38317-21-4 53879-43-9 60182-11-8 142250-51-9 52284-08-9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- typically involves the polymerization of ethylene oxide followed by functionalization with oxo-2-propenyl groups. The polymerization process is usually carried out in the presence of a catalyst, such as a strong base like potassium hydroxide, under controlled temperature and pressure conditions. The functionalization step involves the reaction of the polymer with acryloyl chloride or similar reagents to introduce the oxo-2-propenyl groups.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous polymerization processes. These processes ensure consistent quality and high yield. The polymerization reactors are designed to maintain optimal reaction conditions, and the functionalization step is integrated into the production line to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acid groups.
Reduction: Reduction reactions can convert the oxo-2-propenyl groups to hydroxyl groups.
Substitution: The oxo-2-propenyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the oxo-2-propenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl-functionalized polymers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reactive intermediate in polymer chemistry.
Biology: Employed in the development of biocompatible materials for drug delivery systems and tissue engineering.
Medicine: Utilized in the formulation of hydrogels and other medical devices due to its biocompatibility and functionalizability.
Industry: Applied in the production of coatings, adhesives, and sealants, where its unique properties enhance performance.
Mechanism of Action
The mechanism by which Poly(oxy-1,2-ethanediyl),a-(1-oxo-2-propenyl)-w-[(1-oxo-2-propenyl)oxy]- exerts its effects is primarily through its reactive oxo-2-propenyl groups. These groups can undergo various chemical reactions, allowing the polymer to interact with different molecular targets. In biological systems, the polymer can form hydrogels that provide a supportive matrix for cell growth and drug delivery.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Poly(oxy-1,2-ethanediyl), α,α′-[(1-methylethylidene)di-4,1-phenylene]bis[ω-(2-methyl-1-oxo-2-propenyl)oxy]-, homopolymer (CAS 64696-13-5)
- Structure: Features a bisphenol A core with methacrylate-terminated PEG chains.
- Applications : Used in high-performance resins, dental composites, and adhesives due to enhanced mechanical strength and thermal stability .
- Key Differences : Methacrylate groups (vs. acrylate in PEGDA) confer slower polymerization kinetics and higher rigidity.
Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-(nonylphenoxy) (CAS 50974-47-5)
- Structure: Nonylphenol-substituted PEG acrylate.
- Properties: Hydrophobic nonylphenol tail reduces water solubility (insoluble) and increases affinity for organic matrices. Density: 1.020 g/cm³ .
- Applications : Emulsifiers, surfactants, and hydrophobic coatings .
Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-([1,1'-biphenyl]-2-yloxy) (CAS 72009-86-0)
- Structure : Biphenyl-substituted PEG acrylate.
- Properties : Enhanced UV stability and aromatic interactions. Water solubility: 30 mg/L at 20°C .
Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-hydroxy- (CAS 26403-58-7)
- Structure: Monoacrylated PEG (PEG monoacrylate).
- Applications : Less reactive than PEGDA, used in linear polymer synthesis and surface grafting .
Comparative Data Table
Performance and Regulatory Differences
- Reactivity : PEGDA’s acrylate groups polymerize faster than methacrylates (e.g., CAS 64696-13-5), enabling rapid hydrogel formation .
- Hydrophobicity: Nonylphenol PEG acrylate (CAS 50974-47-5) is insoluble in water, limiting biomedical use but favoring industrial coatings .
Research Findings and Industrial Relevance
- PEGDA’s crosslinking efficiency and biocompatibility make it ideal for 3D bioprinting and controlled drug release .
- Methacrylate analogs (e.g., CAS 64696-13-5) dominate in dental materials due to superior mechanical properties .
- Environmental concerns drive substitution of nonylphenol derivatives (CAS 50974-47-5) with greener alternatives .
Biological Activity
Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-[(1-oxo-2-propenyl)oxy]- (CAS No. 50974-47-5), is a synthetic compound primarily used in industrial applications. It belongs to the class of polyether polyols and is often utilized in the formulation of surfactants, emulsifiers, and other chemical intermediates. This article explores its biological activity, including toxicity, potential health effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a complex structure involving both ethylene glycol units and acrylate functionalities. The presence of these groups contributes to its amphiphilic nature, making it effective in various applications.
| Property | Value |
|---|---|
| Molecular Weight | Not specified |
| CAS Number | 50974-47-5 |
| Chemical Name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-[(1-oxo-2-propenyl)oxy]- |
| Synonyms | NP-4EA, 4EO-NPA |
Toxicological Profile
The biological activity of Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-[(1-oxo-2-propenyl)oxy]- has been assessed through various studies focusing on its toxicity and potential health effects:
- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity via oral and dermal exposure. Methacrylates, in general, are known for their low acute toxicity levels .
- Irritation Potential :
- Genotoxicity : There is a low expectation of genotoxic potential based on structural assessments and results from related compounds that have tested negative for mutagenicity in various assays .
Case Study 1: Industrial Exposure Assessment
A study conducted by the Australian government evaluated the health impacts of nonylphenol ethoxylates, including Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-[...]. The assessment found that while there were instances of respiratory irritation from inhalation exposure to vapors of related compounds, the low vapor pressure of this specific compound limits such risks significantly .
Case Study 2: Environmental Impact
Research on the environmental persistence of nonylphenol ethoxylates suggests that while these compounds can degrade over time, their metabolites may exhibit endocrine-disrupting properties. Thus, monitoring their usage in industrial applications remains crucial for environmental health .
Summary of Findings
The biological activity of Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propenyl)-ω-[...], indicates a profile consistent with low acute toxicity and minimal long-term health risks under controlled exposure scenarios. However, due to potential environmental impacts and the need for further research on long-term effects and degradation products, ongoing assessment is recommended.
Q & A
Q. What are the recommended methods for synthesizing Poly(oxy-1,2-ethanediyl) diacrylate with controlled molecular weight?
Methodological Answer: Controlled synthesis of this bifunctional PEG acrylate requires balancing polymerization kinetics and end-group fidelity. A two-step approach is often used:
PEG Backbone Preparation : Initiate ethylene oxide polymerization using a diol initiator under anhydrous conditions with a catalyst (e.g., potassium tert-butoxide) to achieve target chain length .
Acrylation : React the terminal hydroxyl groups with acryloyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl.
Key Parameters :
Q. How can the degree of acrylate functionalization be quantified experimentally?
Methodological Answer : Use a combination of spectroscopic and titration techniques:
- <sup>1</sup>H NMR : Compare integrals of PEG backbone protons (δ 3.5–3.7 ppm) to acrylate vinyl protons (δ 5.8–6.4 ppm).
- Iodometric Titration : React residual hydroxyl groups with iodine monochloride; lower hydroxyl content indicates higher acrylate conversion .
Common Pitfalls : - Overestimation due to side reactions (e.g., hydrolysis of acrylate groups).
- Incomplete baseline separation in NMR (use deuterated DMSO for sharper peaks) .
Advanced Research Questions
Q. How do polymerization conditions (e.g., solvent, temperature) influence crosslinking efficiency in hydrogels formed from this compound?
Methodological Answer : Crosslinking efficiency depends on radical initiation and mobility:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance monomer solubility but may reduce radical lifetime. Water increases swelling but dilutes reactive groups.
- Temperature : Optimize between 60–80°C for thermal initiators (e.g., AIBN). Higher temperatures accelerate kinetics but risk premature gelation.
Experimental Design : - Rheology : Measure storage modulus (G’) to assess gelation time and network strength.
- Swelling Studies : Compare equilibrium swelling ratios in PBS to infer crosslink density .
Q. How can conflicting molecular weight data from GPC and <sup>1</sup>H NMR be resolved?
Methodological Answer : Discrepancies arise from calibration assumptions in GPC and NMR sensitivity limits:
- GPC Limitations : PEG standards may not match acrylate-PEG hydrodynamic volume. Use multi-angle light scattering (MALS) for absolute molecular weight.
- NMR Sensitivity : Low acrylate signal in high-MW polymers. Use <sup>13</sup>C NMR or increase acquisition time.
Case Study : A 10 kDa polymer showed 12 kDa via GPC (polystyrene standards) but 9.8 kDa via <sup>1</sup>H NMR. MALS confirmed 10.2 kDa, highlighting calibration errors .
Q. What strategies mitigate oxygen inhibition in free-radical polymerization of this diacrylate?
Methodological Answer : Oxygen quenches radicals, causing incomplete curing. Solutions include:
- Purge Systems : Use nitrogen or argon sparging for >30 minutes pre-polymerization.
- Redox Initiators : Pair persulfate with tertiary amines (e.g., TEMED) for oxygen-tolerant initiation.
- Additives : Include ascorbic acid (1–2 wt%) as an oxygen scavenger .
Validation : FTIR monitoring of acrylate C=C peak (1630 cm<sup>-1</sup>) disappearance rate under inert vs. aerobic conditions.
Q. How do structural variations (e.g., PEG chain length, acrylate substitution) affect biocompatibility in drug delivery applications?
Methodological Answer : Screen using in vitro and in vivo models:
- In Vitro :
- Cytotoxicity : MTT assay with NIH/3T3 fibroblasts (ISO 10993-5).
- Protein Adsorption : Quartz Crystal Microbalance (QCM) with fibrinogen.
- In Vivo :
- Biodegradation : Implant hydrogels subcutaneously in rats; monitor mass loss over 4 weeks.
Findings :
- Biodegradation : Implant hydrogels subcutaneously in rats; monitor mass loss over 4 weeks.
- Shorter PEG chains (<5 kDa) show higher macrophage activation.
- Diacrylates with >90% substitution reduce burst release in dexamethasone-loaded hydrogels .
Data Contradiction Analysis
Q. Why might DSC show a single Tg while SAXS indicates microphase separation in crosslinked networks?
Methodological Answer :
- DSC Limitations : A single Tg suggests homogeneous networks but may overlook nanoscale heterogeneity.
- SAXS Sensitivity : Detects electron density fluctuations (e.g., PEG-rich vs. acrylate-rich domains).
Resolution : Perform Dynamic Mechanical Analysis (DMA) to identify secondary relaxations. For example, a broad tan δ peak in DMA correlated with SAXS-determined 5–10 nm domains .
Tables for Key Data
| Characterization Method | Key Metrics | Typical Values |
|---|---|---|
| GPC | Mn, PDI | 5–20 kDa, 1.1–1.3 |
| <sup>1</sup>H NMR | Acrylate Conversion (%) | 85–98% |
| Rheology | Gelation Time (min) | 2–15 (depending on initiator) |
| Swelling Ratio | Q (PBS, 24 hr) | 8–15 (for 10 kDa PEG diacrylate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
